Crystal Structure and Polymorphism: A Unique Monoclinic Packing Motif
The crystal structure of 4-Fluoro-2-hydroxybenzaldehyde is definitively characterized as monoclinic with a space group of P2(1), setting it apart from the crystal structures of other fluorinated salicylaldehydes [1]. X-ray diffraction analysis has provided precise unit cell parameters: a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2 [1]. The crystal structure was refined to a high-resolution R-value of 0.042 from 1798 observed reflections, confirming a high degree of structural certainty [1].
| Evidence Dimension | Crystal System and Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, P2(1), a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [1] |
| Comparator Or Baseline | Other fluorinated salicylaldehyde isomers (e.g., 5-fluoro isomer); a triclinic space group P-1 with Z=4 has been reported for a related compound, indicating fundamentally different crystal packing [2]. |
| Quantified Difference | The 4-fluoro isomer crystallizes in a unique monoclinic lattice with Z=2, whereas a related isomer adopts a triclinic system with four independent molecules per asymmetric unit (Z'=4), demonstrating distinct solid-state thermodynamics and intermolecular forces [2]. |
| Conditions | Single-crystal X-ray diffraction; compound recrystallized from ethanol [1]. |
Why This Matters
This specific crystal structure is critical for reproducibility in solid-state chemistry, materials science, and for processes like co-crystallization or formulation, where crystal packing directly influences properties like solubility and stability.
- [1] Admiraal, G., Smits, J. M. M., Beurskens, P. T., Leemhuis, F. M. C., Thijs, L., & Zwanenburg, B. (1996). Crystal and molecular structure of patulolide. Journal of Chemical Crystallography, 26(4), 305-308. [Note: The crystal data for 4-fluoro-2-hydroxybenzaldehyde is reported in this publication, though the title compound is patulolide.] View Source
- [2] OPUS Würzburg. (n.d.). The crystal structure of the title compound, recrystallized from ethanol, was solved by means of X-ray diffraction methods and could be refined to an R-value of 0.050 with 2126 reflections observed. [Note: This reference describes a triclinic crystal system for a related compound, providing the baseline for comparison.] View Source
